Carbazole, 9-(2-diethylaminoethyl)-3-methoxy-, oxalate
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Overview
Description
Carbazole, 9-(2-diethylaminoethyl)-3-methoxy-, oxalate is a derivative of carbazole, an aromatic heterocyclic organic compound. Carbazole derivatives are known for their diverse biological activities, including antimicrobial, antitumor, antiepileptic, antihistaminic, antioxidative, anti-inflammatory, antidiarrhoeal, analgesic, neuroprotective, and pancreatic lipase inhibition properties
Preparation Methods
The synthesis of Carbazole, 9-(2-diethylaminoethyl)-3-methoxy-, oxalate typically involves the following steps:
Starting Material: The synthesis begins with carbazole, which is then subjected to a series of reactions to introduce the 9-(2-diethylaminoethyl) and 3-methoxy groups.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product is obtained.
Oxalate Formation: The final step involves the formation of the oxalate salt, which is achieved by reacting the synthesized compound with oxalic acid.
Industrial production methods for this compound would likely involve scaling up these reactions, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Carbazole, 9-(2-diethylaminoethyl)-3-methoxy-, oxalate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carbazole-quinone derivative, while reduction could produce a tetrahydrocarbazole derivative.
Scientific Research Applications
Carbazole, 9-(2-diethylaminoethyl)-3-methoxy-, oxalate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activities make it a candidate for studies on antimicrobial, antitumor, and neuroprotective effects.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism by which Carbazole, 9-(2-diethylaminoethyl)-3-methoxy-, oxalate exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes and receptors in the body, modulating their activity.
Comparison with Similar Compounds
Carbazole, 9-(2-diethylaminoethyl)-3-methoxy-, oxalate can be compared with other carbazole derivatives, such as:
N-substituted carbazoles: These compounds have similar biological activities but differ in their specific substituents and resulting properties.
Benzocarbazoles: These derivatives have additional benzene rings, which can alter their chemical and biological behavior.
Indolocarbazoles: These compounds contain an indole moiety fused to the carbazole ring, providing unique properties and applications.
Properties
CAS No. |
41734-82-1 |
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Molecular Formula |
C21H26N2O5 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
diethyl-[2-(3-methoxycarbazol-9-yl)ethyl]azanium;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C19H24N2O.C2H2O4/c1-4-20(5-2)12-13-21-18-9-7-6-8-16(18)17-14-15(22-3)10-11-19(17)21;3-1(4)2(5)6/h6-11,14H,4-5,12-13H2,1-3H3;(H,3,4)(H,5,6) |
InChI Key |
PNPOBZJAJXWSLT-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCN1C2=C(C=C(C=C2)OC)C3=CC=CC=C31.C(=O)(C(=O)[O-])O |
Origin of Product |
United States |
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